Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate
Overview
Description
Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, an acetoxyethyl side chain, and a methyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 3-halo-5-acetoxy-2-pentanone with thiocarbamide . The reaction typically takes place under controlled conditions using a suitable solvent and catalyst. The product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often utilizes optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiol derivatives.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions result in the formation of various functionalized thiophene derivatives.
Scientific Research Applications
Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate depends on its specific application and the target molecule. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but they often include key signaling molecules and metabolic pathways.
Comparison with Similar Compounds
Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate can be compared with other thiophene derivatives such as:
- Ethyl 2-(2-(2-(5-(1-(4-chlorophenoxy)-ethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamido)thiazol-4-yl)acetate
- 4-Methyl-5-thiazolylethyl acetate
These compounds share structural similarities but differ in their functional groups and side chains, which can influence their chemical reactivity and biological activity. The unique combination of functional groups in this compound makes it distinct and potentially useful for specific applications.
Properties
IUPAC Name |
ethyl 5-(2-acetyloxyethyl)-4-methylthiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-4-15-12(14)10-7-17-11(8(10)2)5-6-16-9(3)13/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUUEXVZSDWXQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=C1C)CCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463075 | |
Record name | Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00463075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19156-47-9 | |
Record name | Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00463075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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